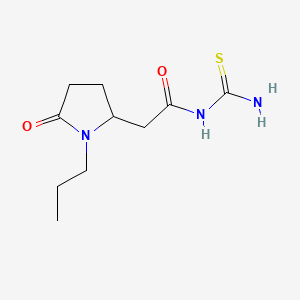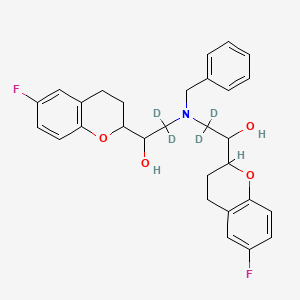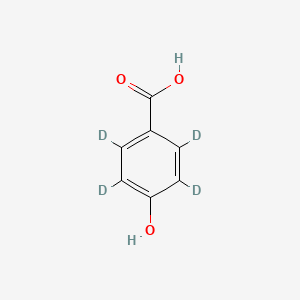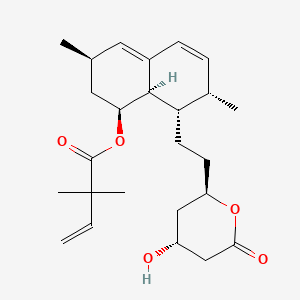
4-Despiperidinyl-4-hydroxy Dipyridamole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Despiperidinyl-4-hydroxy Dipyridamole is a compound with the molecular formula C19H31N7O5 . It has a molecular weight of 437.5 g/mol . The IUPAC name for this compound is 2,6-bis [bis (2-hydroxyethyl)amino]-4-piperidin-1-yl-7 H -pyrimido [5,4-d]pyrimidin-8-one .
Molecular Structure Analysis
The InChI representation of the compound is InChI=1S/C19H31N7O5/c27-10-6-25 (7-11-28)18-21-15-14 (16 (22-18)24-4-2-1-3-5-24)20-19 (23-17 (15)31)26 (8-12-29)9-13-30/h27-30H,1-13H2, (H,20,23,31) . The Canonical SMILES representation is C1CCN (CC1)C2=NC (=NC3=C2N=C (NC3=O)N (CCO)CCO)N (CCO)CCO .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of -1.7 . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 11 rotatable bonds . The topological polar surface area is 158 Ų . The heavy atom count is 31 .Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
The study of antioxidants, including methods for determining antioxidant activity, is a crucial area of research due to its implications across various fields such as food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are critical for understanding the antioxidant capacity of complex samples, including potentially 4-Despiperidinyl-4-hydroxy Dipyridamole (Munteanu & Apetrei, 2021).
Catalytic and Photocatalytic Applications
Layered double hydroxides (LDHs) and their derivatives serve as heterogeneous and recyclable catalysts/catalyst supports for a variety of reactions. These materials are explored for their potential in organic/pharmaceutical synthesis, clean energy production, and environmental pollution control. The development of such catalysts could be relevant to the synthesis or modification of compounds like 4-Despiperidinyl-4-hydroxy Dipyridamole (Xu et al., 2011).
Bioactive Marker and Signal Molecule Studies
Research into bioactive markers such as 4-hydroxynonenal highlights the significance of understanding oxidative stress and its markers in the pathogenesis of various diseases. These studies are critical for elucidating the biological activities of reactive compounds and could inform the research on similar compounds, including 4-Despiperidinyl-4-hydroxy Dipyridamole (Žarković, 2003).
Advanced Oxidation Processes
Persulfate-based advanced oxidation processes (AOPs) are gaining attention as an alternative to traditional AOPs for water treatment. These processes, involving various in-situ generated oxidants, could be relevant for the degradation or modification of pharmaceutical compounds, potentially including 4-Despiperidinyl-4-hydroxy Dipyridamole (Lee, von Gunten, & Kim, 2020).
Mecanismo De Acción
Target of Action
The primary target of 4-Despiperidinyl-4-hydroxy Dipyridamole is similar to that of Dipyridamole, which is a phosphodiesterase inhibitor . It blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells .
Mode of Action
4-Despiperidinyl-4-hydroxy Dipyridamole likely inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity .
Biochemical Pathways
The compound affects the biochemical pathway involving cAMP and arachidonic acid. By inhibiting the degradation of cAMP, it increases the concentration of this molecule, which in turn inhibits platelet function . This leads to a decrease in the release of arachidonic acid from membrane phospholipids, reducing the activity of thromboxane A2, a potent vasoconstrictor and platelet aggregator .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol , which may affect its absorption and distribution in the body. More research is needed to fully understand its ADME properties.
Result of Action
The result of the action of 4-Despiperidinyl-4-hydroxy Dipyridamole is a reduction in platelet aggregation and vasoconstriction due to its effect on cAMP levels and thromboxane A2 activity . This can potentially lead to a decrease in the risk of thrombotic events.
Action Environment
The action of 4-Despiperidinyl-4-hydroxy Dipyridamole can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may be affected by the chemical environment in the body . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action.
Propiedades
IUPAC Name |
2,6-bis[bis(2-hydroxyethyl)amino]-4-piperidin-1-yl-7H-pyrimido[5,4-d]pyrimidin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O5/c27-10-6-25(7-11-28)18-21-15-14(16(22-18)24-4-2-1-3-5-24)20-19(23-17(15)31)26(8-12-29)9-13-30/h27-30H,1-13H2,(H,20,23,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCDJNOCBFGVQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(NC3=O)N(CCO)CCO)N(CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747572 |
Source


|
| Record name | 2,6-Bis[bis(2-hydroxyethyl)amino]-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Despiperidinyl-4-hydroxy Dipyridamole | |
CAS RN |
68006-07-5 |
Source


|
| Record name | 2,6-Bis[bis(2-hydroxyethyl)amino]-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)
![2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate](/img/structure/B565582.png)